molecular formula C29H26N4O3 B2772028 3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185106-40-4

3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2772028
CAS RN: 1185106-40-4
M. Wt: 478.552
InChI Key: AARBMQWSDJPPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C29H26N4O3 and its molecular weight is 478.552. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivatives

Research has focused on developing synthetic pathways for creating derivatives of pyrimido[5,4-b]indoles, indicating their importance in organic synthesis and potential pharmaceutical applications. For instance, the study by Shestakov et al. (2009) described reactions of methyl 3-amino-1H-indole-2-carboxylates leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, showcasing a method to create various derivatives that could have distinct biological activities (Shestakov et al., 2009).

Antitumor Activity

Some derivatives, such as those related to 4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, have been synthesized and tested for antitumor activity. Nguyen et al. (1990) reported that these compounds exhibited promising antineoplastic properties in vitro and in vivo on various experimental tumor models, highlighting their potential use in cancer therapy (Nguyen et al., 1990).

Antimicrobial and Antioxidant Properties

The synthesis and biological evaluation of benzoxazinyl pyrazolone arylidenes demonstrated potent antimicrobial and antioxidant activities. Sonia et al. (2013) synthesized compounds that were effective against various microorganisms, indicating the potential of such derivatives in developing new antimicrobial agents (Sonia et al., 2013).

properties

IUPAC Name

3-benzyl-8-methyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3/c1-19-8-10-23-22(14-19)27-28(29(35)31(18-30-27)16-21-6-4-3-5-7-21)33(23)17-26(34)32-12-13-36-25-11-9-20(2)15-24(25)32/h3-11,14-15,18H,12-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARBMQWSDJPPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)N5CCOC6=C5C=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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